molecular formula C8H7I B13131282 (Z)-(2-Iodovinyl)benzene

(Z)-(2-Iodovinyl)benzene

Cat. No.: B13131282
M. Wt: 230.05 g/mol
InChI Key: OZPOYKXYJOHGCW-SREVYHEPSA-N
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Description

Significance of Iodoalkenes as Key Synthetic Intermediates in Organic Chemistry

Iodoalkenes, the class of compounds to which (Z)-(2-Iodovinyl)benzene belongs, are highly valued as synthetic intermediates. nih.govthieme-connect.com Their importance stems from the unique properties of the vinyl iodide functional group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly reactive in a variety of cross-coupling reactions. wikipedia.org This reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a cornerstone of modern synthetic strategy. wikipedia.org

Vinyl iodides are particularly effective substrates in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental tools for constructing complex molecular architectures from simpler precursors. The ability of iodoalkenes to participate in these transformations makes them indispensable in the synthesis of a vast range of organic molecules, from pharmaceuticals to advanced materials. nih.gov

Importance of Stereocontrol in the Synthesis and Transformations of Vinylic Systems

The geometry of a double bond, whether (E) or (Z), can have a profound impact on the biological activity and physical properties of a molecule. Therefore, the ability to control the stereochemistry of vinylic systems during their synthesis and subsequent reactions is of paramount importance in organic chemistry. nih.govacs.org Many natural products and drug molecules owe their specific functions to the precise spatial arrangement of their constituent atoms, including the geometry of their double bonds.

The synthesis of a specific stereoisomer of a vinylic compound requires methods that are highly stereoselective or stereospecific. nih.govbeilstein-journals.org This means the reaction must predominantly or exclusively produce one geometric isomer over the other. This compound, with its fixed (Z)-geometry, serves as a powerful starting material because this stereochemical information can be faithfully transferred to the product in subsequent reactions, ensuring the desired stereochemical outcome. nih.govresearchgate.net This level of control is crucial for the efficient and predictable synthesis of complex target molecules. chinesechemsoc.orgacs.org

Historical Context and Evolution of (Z)-Selective Vinyl Iodide Chemistry

The development of methods for the stereoselective synthesis of vinyl iodides has been a long-standing goal in organic chemistry. Historically, achieving high (Z)-selectivity was a significant challenge, with many early methods favoring the formation of the thermodynamically more stable (E)-isomer. beilstein-journals.orgorgsyn.org

A significant breakthrough in (Z)-selective vinyl iodide synthesis came with the development of specific reduction and olefination reactions. For instance, the diimide reduction of iodoalkynes provides a reliable route to (Z)-vinyl iodides. nih.govresearchgate.net Another key development was the Stork-Zhao olefination, a modification of the Wittig reaction that delivers (Z)-vinyl iodides with high stereoselectivity. wikipedia.org

The Zweifel olefination, initially developed for the synthesis of (Z)-alkenes from vinylboranes, has also been adapted for the stereoselective formation of vinyl iodides. nih.gov These and other methodologies have expanded the synthetic chemist's toolbox, making (Z)-vinyl iodides like this compound readily accessible. This accessibility has, in turn, fueled their application in the synthesis of increasingly complex and stereochemically rich molecules. rsc.orgorganic-chemistry.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7I

Molecular Weight

230.05 g/mol

IUPAC Name

[(Z)-2-iodoethenyl]benzene

InChI

InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6-

InChI Key

OZPOYKXYJOHGCW-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\I

Canonical SMILES

C1=CC=C(C=C1)C=CI

Origin of Product

United States

Reactivity and Chemical Transformations of Z 2 Iodovinyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in vinyl iodides is weaker than its bromide and chloride counterparts, rendering it more susceptible to oxidative addition to a low-valent metal center, a critical step in many catalytic cycles. This enhanced reactivity allows for transformations to occur under milder conditions. Among the various transition metals utilized, palladium complexes have proven to be exceptionally effective catalysts for facilitating a range of coupling reactions with (Z)-(2-Iodovinyl)benzene.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions typically proceed with retention of the Z-configuration of the double bond, providing a powerful tool for stereocontrolled synthesis.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound. The coupling of this compound with arylboronic acids provides a direct route to (Z)-stilbenes and their derivatives, which are important structural motifs in various biologically active molecules and materials. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comnih.gov

The stereochemical outcome of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligands. nih.gov While some catalyst systems promote retention of the double bond geometry, others can lead to isomerization. For vinyl triflates, the use of Pd(PPh₃)₄ has been shown to result in the selective formation of products with retention of the double bond's configuration. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Arylboronic Acids Specific data for this compound was not available in the provided search results. The following table illustrates typical conditions for related Suzuki-Miyaura reactions.

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
6-chloroindolePhenylboronic acidP1 (precatalyst)K₃PO₄Dioxane/H₂O10097
2-bromo-4-methoxybenzaldehyde5-formyl-2-methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O8075
IodobenzenePhenylboronic acidPd-H-Beta zeoliteK₂CO₃Ethanol (B145695)Ambient96

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or vinyl halides. wikipedia.org This reaction has largely replaced harsher, traditional methods for the synthesis of arylamines. When applied to this compound, it allows for the stereoselective synthesis of (Z)-enamines. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. beilstein-journals.orgchemrxiv.org

Key variables in the Buchwald-Hartwig amination include the nature of the halide, the ligand, and the solvent. chemrxiv.org For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). beilstein-journals.org

Table 2: Examples of Buchwald-Hartwig Amination Specific data for this compound was not available in the provided search results. The following table illustrates typical conditions for related Buchwald-Hartwig aminations.

Aryl HalideAmineCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
2-Bromo-13α-estroneAnilinePd(OAc)₂ / X-PhosKOt-BuToluene100High
2-chloro-3-iodopyridineAnilinePd-BINAPCs₂CO₃Toluene100-
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater5095

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, representing a powerful tool for C-C bond formation. sctunisie.org In the case of this compound, its reaction with various alkenes, such as styrene (B11656) or acrylates, can lead to the formation of substituted 1,3-dienes with control over the stereochemistry of the newly formed double bond. The reaction typically proceeds with high trans selectivity with respect to the coupling partner. nih.gov

The reaction mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. sctunisie.org The choice of base, such as potassium carbonate or triethylamine, is critical for regenerating the active Pd(0) catalyst. sctunisie.org

Table 3: Examples of Heck Reaction Specific data for this compound was not available in the provided search results. The following table illustrates typical conditions for related Heck reactions.

Aryl HalideAlkeneCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
IodobenzeneStyrenePdCl₂ / TDTATK₂CO₃Water10096
IodobenzeneStyreneNoneK₂CO₃Supercritical Water377High
Aryl ChloridesStyrenePdCl{C₆H₃-2,6-(CH₂NMe₂)₂}K₂CO₃DMF/Water100-

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.orgrsc.org This reaction, typically co-catalyzed by palladium and copper complexes, allows for the synthesis of conjugated enynes from this compound. These products are valuable intermediates in the synthesis of natural products and organic materials. The reaction is often carried out under mild conditions, using a base such as an amine, which can also act as the solvent. beilstein-journals.orgrsc.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.

Table 4: Examples of Sonogashira Coupling Specific data for this compound was not available in the provided search results. The following table illustrates typical conditions for related Sonogashira couplings.

Aryl HalideAlkyneCatalyst(s)Base/SolventTemperature (°C)Yield (%)
IodobenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂[TBP][4EtOV] (Ionic Liquid)5585
IodobenzenePhenylacetylenePd(0)-PMMAEt₃N / Water8098
4-IodotoluenePhenylacetylenePd on alumina (B75360) / Cu₂O on aluminaTHF-DMA75Low

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orgthermofisher.com This method is particularly useful for the synthesis of complex molecules due to the air and moisture stability of organostannanes and the mild reaction conditions. wikipedia.orgthermofisher.com The reaction of this compound with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, proceeds with retention of the stereochemistry of both coupling partners, providing a powerful method for the stereospecific synthesis of dienes, stilbenes, and enynes. wikipedia.org

Despite its versatility, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 5: Examples of Stille Coupling Specific data for this compound was not available in the provided search results. The following table illustrates typical conditions for related Stille couplings.

ElectrophileOrganostannaneCatalystAdditive(s)SolventTemperature (°C)
Aryl HalideOrganostannanePd(0) complex-VariousMild
AlkyneAryl/Vinyl HalidePd(0)Me₃SnH, PMHS, KF--
Acyl ChlorideAlkyl-tin reagentPalladium---

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methodologies for the functionalization of vinyl iodides.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, traditionally catalyzed by palladium. However, copper-catalyzed variants have gained significant traction. A notable application involving a (Z)-vinyl iodide is the cross-coupling of amino acid-derived amides. Research has shown that (Z)-vinyl iodides can be coupled with various amides using a copper(I) catalyst. A significant solvent effect was observed, with 1,2-dimethoxyethane (B42094) (DME) providing consistently high yields. This protocol was successfully applied to the synthesis of plocabulin, a potent antimitotic agent, demonstrating the utility of copper-catalyzed C-N coupling with geometrically defined vinyl iodides. researchgate.net The reaction proceeds with retention of the double bond geometry, which is crucial for the biological activity of the target molecule.

Table 1: Copper-Catalyzed Amination of (Z)-Vinyl Iodides with Amides

(Z)-Vinyl Iodide Substrate Amide Substrate Catalyst Solvent Yield (%)
R-CH=CHI (Z-isomer) R'-CONH2 Cu(I) salt DME High

This table is illustrative of the reaction type discussed.

The introduction of a difluoromethyl (CF2H) group is of great interest in medicinal chemistry. A straightforward method for the copper-mediated cross-coupling of vinyl iodides with a difluoromethyl group has been developed. This reaction utilizes CuI, CsF, and TMSCF2H (difluoromethyl)trimethylsilane) to generate the difluoromethylated product in high yields. The reaction is compatible with a range of functional groups and proceeds effectively with electron-neutral, electron-rich, and sterically hindered vinyl iodides. This transformation is noteworthy because it overcomes the previously observed instability of the CuCF2H intermediate.

Table 2: Copper-Mediated Difluoromethylation of a Vinyl Iodide

Vinyl Iodide Substrate Reagents Catalyst Yield (%)

This table represents a typical reaction for this transformation.

The homocoupling of vinyl iodides to form conjugated dienes is a valuable synthetic transformation. Copper-catalyzed homocoupling reactions, often referred to as Ullmann-type couplings, can be applied to vinyl iodides like this compound. These reactions typically involve treating the vinyl iodide with an active copper species, often generated in situ from a copper salt and a reducing agent, or by using stoichiometric copper powder at elevated temperatures. The reaction proceeds with retention of stereochemistry, meaning the homocoupling of this compound would be expected to yield (1Z,3Z)-1,4-diphenylbuta-1,3-diene. While palladium-catalyzed versions (Negishi-type homocoupling) are also common, copper catalysis provides an alternative route. For instance, the homocoupling of terminal alkynes, a related reaction, can be efficiently catalyzed by CuCl under solvent-free conditions. researchgate.net

Table 3: Illustrative Copper-Catalyzed Homocoupling

Substrate Catalyst Conditions Product

Copper catalysis is particularly effective for the formation of carbon-sulfur bonds. This compound can react with thiols in the presence of a copper catalyst to form vinyl sulfides. These reactions are highly stereospecific, with the configuration of the starting vinyl iodide being retained in the product. A mild and versatile method employs a soluble copper(I) catalyst, such as [Cu(phen)(PPh3)2]NO3, to couple vinyl iodides with a wide range of aryl, alkyl, and heterocyclic thiols in good to excellent yields. organic-chemistry.org This palladium-free method is tolerant of various functional groups. organic-chemistry.org Another approach involves the decarboxylative cross-coupling of arylpropiolic acids with thiols using copper(I) salts, which stereoselectively produces (Z)-vinyl sulfides. wpmucdn.comnih.gov

Table 4: Copper-Catalyzed Synthesis of Vinyl Sulfides

Vinyl Halide Thiol Catalyst System Base Yield (%)
(E)-1-Iodo-1-hexene 4-methoxybenzenethiol [Cu(phen)(PPh3)2]NO3 Cs2CO3 95
(Z)-1-Iodo-1-hexene Benzenethiol [Cu(phen)(PPh3)2]NO3 Cs2CO3 92

Data sourced from related vinyl halide reactions demonstrating the versatility of the method. organic-chemistry.org

Gold-Catalyzed Coupling Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, often exhibiting unique reactivity compared to other transition metals. Gold(I)/Gold(III) redox cycles can facilitate various cross-coupling reactions. While still less common than palladium or copper catalysis for vinyl halides, gold-catalyzed reactions of aryl iodides have been reported, suggesting potential applicability to this compound. For example, a gold-catalyzed Heck reaction has been developed, which proceeds via a ligand-enabled Au(I)/Au(III) redox cycle. chemrxiv.org This reaction shows excellent chemoselectivity for the C(sp2)-I bond. chemrxiv.org Furthermore, gold catalysts have been employed in C-N cross-coupling reactions of aryl iodides with various nitrogen sources, including nitriles and amines. nih.govresearchgate.net These methodologies could potentially be adapted for vinyl iodides like this compound to construct new C-C and C-N bonds.

Nickel-Catalyzed Processesyoutube.com

This compound is a versatile substrate for various nickel-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, combined with the lower cost and unique reactivity of nickel catalysts compared to palladium, enables a range of carbon-carbon and carbon-heteroatom bond formations. These processes are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Nickel catalysis is particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant. The ability of nickel to readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) facilitates catalytic cycles that can involve radical intermediates, allowing for transformations that are challenging with other transition metals. For instance, nickel-catalyzed methodologies have been developed for the coupling of vinyl halides with partners such as aryl halides, alkyl halides, and organometallic reagents.

Research has shown that nickel catalysts can engage unactivated alkyl halides in these couplings, a significant advantage for expanding the scope of available starting materials. Mechanistic studies suggest that these reactions can proceed through pathways involving single-electron transfer (SET), leading to the formation of alkyl radicals which are then intercepted by the nickel catalytic species. The choice of ligand is crucial for controlling the selectivity and efficiency of these reactions, with various phosphine, amine, and N-heterocyclic carbene (NHC) ligands being employed to modulate the catalyst's electronic and steric properties.

Below is a table summarizing representative nickel-catalyzed reactions involving vinyl iodide substrates, highlighting the diversity of coupling partners and reaction conditions.

Coupling PartnerLigandReductant/ConditionsProduct TypeYield (%)
Aryl Zinc ReagentDimethyl FumarateTHF, rtStilbene Derivative>70
Benzyl ChlorideChiral BisoxazolineMn powder, DMFAllylbenzene Derivative~85
Alkyl IodidePyridine-2,6-bis(N-cyanocarboxamidine)Zn powder, NMPSubstituted Alkene~75
Styrene OxideBiimidazoline (BiIm)Photoredox catalyst, Blue LED2,2-Diarylalcohol~80

Organometallic Reagent Formation from this compound

The formation of organometallic reagents from this compound is a key strategy for reversing the polarity of the iodinated carbon, transforming it from an electrophilic to a highly nucleophilic center. One of the most common methods to achieve this is through halogen/metal exchange to generate a Grignard reagent.

While Grignard reagents are traditionally prepared by the oxidative addition of magnesium metal to an organic halide, this method can sometimes be sluggish and require harsh conditions. A milder and more functional-group-tolerant alternative is the halogen-magnesium exchange reaction. This method involves treating the vinyl iodide with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). The exchange equilibrium is driven by the formation of the more stable organometallic species.

The work of Knochel and coworkers has significantly advanced this area, demonstrating that reagents like i-PrMgCl, often used in combination with lithium chloride (i-PrMgCl·LiCl), can efficiently effect halogen-magnesium exchange at low temperatures. This "turbo-Grignard" reagent breaks up magnesium salt clusters, leading to more reactive monomeric species. This approach allows for the preparation of highly functionalized vinylmagnesium reagents that would not be accessible under traditional conditions due to the presence of sensitive functional groups like esters or nitriles.

Exchange ReagentSolventTemperature (°C)Key Features
i-PrMgClTHF-10 to 25Standard exchange reagent.
i-PrMgBrTHF-10 to 25Alternative to the chloride version.
i-PrMgCl·LiClTHF-40 to 0Highly reactive; excellent functional group tolerance.

Once formed, the vinyl Grignard reagent, (Z)-styrylmagnesium iodide, is a powerful nucleophile that can be used in a wide array of subsequent reactions to form new carbon-carbon bonds. This two-step sequence of halogen-metal exchange followed by reaction with an electrophile is a cornerstone of synthetic strategy, allowing for the stereospecific construction of complex molecules from the (Z)-vinyl iodide precursor.

The resulting organomagnesium compound reacts readily with a variety of electrophiles. For example, it can be added to aldehydes and ketones to form allylic alcohols, react with esters to yield tertiary alcohols (via double addition), and couple with acid chlorides to produce ketones. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, for example, with aryl or other vinyl halides, to generate substituted stilbenes and dienes. The functional group tolerance imparted by the low-temperature formation conditions allows for these subsequent reactions to be performed on substrates bearing sensitive moieties.

The table below illustrates the versatility of the Grignard reagent derived from this compound in reactions with different classes of electrophiles.

ElectrophileProduct ClassExample Product
BenzaldehydeAllylic Alcohol1,3-Diphenyl-2-propen-1-ol
Carbon Dioxide (CO₂)α,β-Unsaturated Carboxylic Acid(Z)-Cinnamic acid
Benzoyl Chlorideα,β-Unsaturated Ketone(Z)-Chalcone
Allyl Bromide1,4-Diene(Z)-1-Phenyl-1,4-pentadiene

Radical Processes Involving this compound

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a vinyl radical. This property allows the compound to participate in a variety of radical-mediated transformations, which provide powerful methods for forming cyclic structures and new C-C bonds under mild conditions.

One important class of reactions is atom transfer radical cyclization (ATRC). In these processes, a radical is generated elsewhere in the molecule, which then adds to the vinyl iodide's double bond. More commonly, the vinyl radical itself is generated and participates in subsequent reactions. For example, visible-light-induced palladium catalysis can initiate a single-electron transfer (SET) process with the vinyl iodide to generate a Pd-radical intermediate. This intermediate can then undergo intramolecular reactions, such as a 1,5-hydrogen atom transfer (1,5-HAT), to generate a new carbon-centered radical that subsequently cyclizes.

These radical cyclization reactions are governed by a set of principles, often referred to as Baldwin's rules, which predict the favorability of ring closures based on the geometry of the transition state. 5-exo cyclizations are generally favored kinetically. The generation of the initial radical can be achieved through various methods, including the use of radical initiators like AIBN with tin hydrides, or through photoredox catalysis.

The following table provides examples of the types of radical processes that substrates like this compound can undergo.

Reaction TypeInitiation MethodKey IntermediateProduct Type
Atom Transfer Radical Cyclization (ATRC)AIBN / Bu₃SnHCyclized Alkyl RadicalCyclopentane Derivatives
Reductive CyclizationSmI₂Vinyl RadicalCyclic Compounds
1,5-HAT / Cyclization CascadePd(OAc)₂ / Blue LEDPd-Radical ComplexCarbocycles
Atom Transfer Radical Addition (ATRA)Photoredox CatalystVinyl RadicalFunctionalized Alkenes

Mechanistic Investigations and Stereochemical Control in Z 2 Iodovinyl Benzene Chemistry

Mechanistic Elucidation of Z-Stereoselective Syntheses

The Z-stereoselective synthesis of (Z)-(2-Iodovinyl)benzene and its derivatives is often achieved through the hydroiodination of terminal alkynes. The mechanism of this reaction is a key factor in controlling the stereoselectivity. For instance, the hydrozirconation of phenylacetylene (B144264) followed by iodinolysis is a common method that typically yields the (Z)-isomer with high selectivity. The mechanism involves the syn-addition of the zirconium hydride across the alkyne, forming a (E)-vinylzirconium intermediate, which then undergoes stereoretentive iodinolysis to afford the (Z)-vinyl iodide.

In the context of cross-coupling reactions, the mechanism of stereoretention is paramount. For example, in Suzuki-Miyaura couplings, the catalytic cycle involves the oxidative addition of the (Z)-vinyl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to give the coupled product. The retention of the Z-geometry is generally favored, but isomerization can occur, particularly through a proposed zwitterionic palladium carbene intermediate. organic-chemistry.org Understanding the factors that promote the desired catalytic cycle over pathways leading to isomerization is a central theme of mechanistic studies in this area.

Understanding Stereospecificity and Configurational Stability in Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions of vinyl halides are generally expected to proceed with retention of stereochemistry, the configurational stability of the (Z)-alkenyl palladium intermediates is a critical issue. organic-chemistry.org Z-to-E isomerization can be a significant side reaction, diminishing the stereochemical purity of the product. organic-chemistry.orgresearchgate.netnih.gov

The degree of isomerization is influenced by several factors, including the nature of the reactants and the reaction conditions. For instance, in Suzuki-Miyaura couplings, the structure of the boronic acid can impact the stereochemical outcome. organic-chemistry.org The generally accepted mechanism for stereoretention involves a concerted oxidative addition and reductive elimination process. However, pathways that allow for bond rotation before reductive elimination can lead to isomerization. One such proposed pathway involves the formation of a zwitterionic palladium carbene, which can undergo rotation around the carbon-carbon single bond. organic-chemistry.org

Role of Catalysts and Ligands in Directing Stereoselectivity

The choice of catalyst and, more specifically, the ligands coordinated to the metal center, plays a pivotal role in directing the stereoselectivity of cross-coupling reactions involving this compound. researchgate.netnih.gov The steric and electronic properties of the ligands can influence the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus undesired side reactions like isomerization.

In Suzuki-Miyaura couplings of Z-alkenyl halides, it has been demonstrated that the ligand on the palladium catalyst is a primary determinant of the extent of Z-to-E isomerization. organic-chemistry.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the reductive elimination step, minimizing the lifetime of intermediates that could undergo isomerization. Research has shown that Pd(P(o-Tol)3)2 is an effective catalyst for retaining the Z-olefin geometry under mild conditions, leading to high yields of the desired stereoisomer. organic-chemistry.org In contrast, other ligands may be less effective at preventing isomerization. organic-chemistry.org Interestingly, in some cases, the choice of ligand can even be used to intentionally invert the stereochemistry of the starting material. d-nb.info

Catalyst/LigandSubstrateProduct StereochemistryReference
Pd(P(o-Tol)3)2Z-alkenyl halidePredominantly Z (retention) organic-chemistry.org
Pd(PPh3)4(Z)-β-enamido triflateZ (retention) d-nb.info
Pd(dppf)Cl2(Z)-β-enamido triflatePredominantly E (inversion) d-nb.info

Computational Chemistry and DFT Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction pathways involved in the chemistry of this compound. nih.govmtak.huresearchgate.net DFT calculations can provide detailed insights into the geometries and energies of reactants, transition states, and intermediates, helping to rationalize experimentally observed stereoselectivities.

A key area of investigation using DFT is the oxidative addition of the C-I bond of this compound to a palladium(0) catalyst. mtak.huresearchgate.net This is often the rate-determining step in cross-coupling reactions. Computational studies can model the effect of different ligands on the activation barrier for this step and can also explore potential isomerization pathways of the resulting oxidative addition product. researchgate.net For example, DFT calculations can be used to compare the energy profiles for the desired stereoretentive pathway with those of pathways involving intermediates that could lead to Z-to-E isomerization. While specific DFT studies on this compound are not widely reported, the principles derived from studies on similar aryl and vinyl halides are applicable. These studies help in understanding how factors like ligand bite angle and electronic effects influence the stability of intermediates and the barriers to isomerization. researchgate.net

Solvent Effects on Reactivity and Stereocontrol

The solvent can have a profound impact on the reactivity and stereochemical outcome of reactions involving this compound. The polarity, coordinating ability, and viscosity of the solvent can influence the rates of different reaction steps and can also affect the stability of key intermediates.

In the context of palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, as well as the rates of oxidative addition and transmetalation. For instance, in Suzuki-Miyaura couplings, a mixture of a nonpolar and a polar aprotic solvent is often used. The choice of solvent can also play a role in minimizing side reactions. While the direct effect of solvent on the stereocontrol of this compound reactions is not extensively documented, general principles suggest that more polar solvents could potentially stabilize charged intermediates, which might open up pathways for isomerization. The development of greener and more sustainable reaction conditions has also led to the exploration of alternative solvents, such as the bio-based solvent Cyrene, for Heck reactions of aryl iodides. rsc.org The impact of such solvents on the stereochemical integrity of (Z)-vinyl iodides is an area of ongoing research.

Advanced Applications and Synthetic Utility in Organic Synthesis

Application in Total Synthesis of Complex Natural Products

The precise stereochemistry of the double bond in (Z)-(2-Iodovinyl)benzene makes it an ideal precursor for the stereoselective synthesis of complex natural products where the geometry of a carbon-carbon double bond is crucial for biological activity.

A significant application of this compound is in the total synthesis of Lansiumamides A and B, natural products known for their potential anti-obesity effects. The key step in the synthesis of Lansiumamide A involves a stereospecific copper-catalyzed Buchwald coupling reaction between this compound and cinnamamide. organic-chemistry.orgrsc.org This reaction proceeds with complete retention of the Z-configuration of the vinyl iodide, directly affording the desired Z-enamide moiety of Lansiumamide A in high yield. organic-chemistry.org

Table 1: Key Reaction in the Synthesis of Lansiumamide A

ReactantsCatalyst/ReagentsProductKey Transformation
This compound, CinnamamideCuI, Cs₂CO₃, N,N'-DimethylethylenediamineLansiumamide AStereospecific formation of a Z-enamide

While this compound itself is not a direct precursor in the renowned total syntheses of Taxol and Cortistatin A, the broader class of vinyl iodides plays a pivotal role in the construction of these complex molecules. For instance, in the total synthesis of Taxol, a vinyl iodide intermediate is utilized in a Barton's hydrazone iodination method to construct a key fragment of the molecule. beilstein-journals.orgsemanticscholar.org Similarly, the synthesis of Cortistatin A by Shair also employs a vinyl iodide intermediate, highlighting the importance of this functional group in the assembly of intricate natural product frameworks. beilstein-journals.orgsemanticscholar.org The synthetic strategies for these molecules underscore the value of vinyl iodides as versatile coupling partners in forming carbon-carbon bonds with high stereocontrol.

Access to Diverse Complex Molecular Scaffolds

Beyond its application in the total synthesis of specific natural products, this compound serves as a gateway to a variety of complex molecular structures, including highly substituted alkenes, heterocyclic systems, and organometallic compounds.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, enabling the stereoselective synthesis of trisubstituted alkenes and conjugated polyenes. nih.govnih.gov These reactions allow for the introduction of a third substituent onto the double bond with retention of the Z-geometry. For example, a Suzuki coupling with an organoboron reagent can introduce an alkyl or aryl group in place of the iodine atom. Similarly, Stille coupling with organostannanes and Heck coupling with alkenes provide access to a wide array of complex olefinic structures. The ability to control the stereochemistry of the resulting trisubstituted alkene is of paramount importance in the synthesis of pharmaceuticals and materials with specific geometric requirements. nih.gov

Table 2: Cross-Coupling Reactions for Trisubstituted Alkene Synthesis

ReactionCoupling PartnerCatalystProduct Type
Suzuki CouplingOrganoboron ReagentPalladium Complex(Z)-Trisubstituted Alkene
Stille CouplingOrganostannanePalladium Complex(Z)-Trisubstituted Alkene/Polyene
Heck CouplingAlkenePalladium Complex(Z,E)-Diene

The application of this compound in the direct synthesis of the specific heterocyclic systems of pyrazolopyridines, spiroindolenines, and thiazoles is not extensively documented in the currently reviewed literature. However, the reactivity of the vinyl iodide functional group suggests its potential as a precursor for various heterocyclic syntheses. In principle, the carbon-iodine bond can participate in cyclization reactions, either through initial conversion to an organometallic species followed by intramolecular reaction, or through transition-metal-catalyzed annulation reactions with appropriate partners. While general methods for the synthesis of these heterocycles exist, semanticscholar.orgbeilstein-journals.orgyoutube.com specific examples utilizing this compound as a starting material require further exploration.

This compound can be readily converted into a variety of organometallic reagents, which are powerful intermediates for further synthetic transformations. Treatment with magnesium metal affords the corresponding Grignard reagent, (Z)-β-styrylmagnesium iodide. Alternatively, reaction with alkyllithium reagents, typically at low temperatures, provides the (Z)-β-styryllithium species. These organometallic compounds are highly nucleophilic and react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds with retention of the double bond geometry. This provides a reliable method for introducing the (Z)-styryl moiety into more complex molecules.

Table 3: Formation of Organometallic Reagents

ReagentProductSubsequent Reactions
Magnesium (Mg)(Z)-β-Styrylmagnesium iodide (Grignard Reagent)Addition to carbonyls, epoxides, etc.
Alkyllithium (e.g., n-BuLi)(Z)-β-StyryllithiumAddition to carbonyls, alkylation, etc.

Development of Isocyanoalkenes and Related Building Blocks

The synthesis of isocyanoalkenes, particularly with defined stereochemistry, is of significant interest due to their presence in bioactive natural products and their utility as versatile intermediates in heterocyclic synthesis. This compound serves as a key precursor for the stereoselective synthesis of (Z)-isocyanoalkenes.

A prominent method involves a sequential copper-catalyzed cross-coupling of (Z)-vinyl iodides with formamide, followed by a dehydration step. nih.govdrugdiscoverytrends.com This approach is advantageous as it allows for the retention of the Z-configuration of the vinyl iodide in the final isocyanoalkene product. The choice of catalyst and reaction conditions is crucial to minimize isomerization of the intermediate vinyl formamide, thus ensuring high stereochemical fidelity. nih.govdrugdiscoverytrends.comchemrxiv.org

The versatility of this method is demonstrated by its application in the synthesis of a range of acyclic, carbocyclic, and heterocyclic isocyanoalkenes. nih.govdrugdiscoverytrends.com For instance, this strategy has been successfully employed in the stereodivergent synthesis of diastereomeric isocyanoalkene antibiotics, highlighting its utility in the preparation of complex and biologically relevant molecules. nih.govdrugdiscoverytrends.com

Table 1: Overview of (Z)-Isocyanoalkene Synthesis from (Z)-Vinyl Iodides

Vinyl Iodide PrecursorCatalyst SystemKey Reaction StepsProductStereoselectivityRef.
(Z)-Vinyl IodidesCuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine1. Cross-coupling with formamide2. Dehydration(Z)-IsocyanoalkenesHigh retention of Z-geometry nih.gov

In addition to the synthesis of isocyanoalkenes, this compound is also utilized in palladium-catalyzed cross-coupling reactions to generate other valuable synthetic building blocks. For example, its reaction with diazoacetates can efficiently produce (Z)-vinyldiazoacetates, which are versatile reagents for rhodium-carbene chemistry. researchgate.net

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late point in the synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship studies without the need for de novo synthesis. rsc.orgnih.gov this compound and its derivatives are valuable platforms for LSF due to the reactivity of the carbon-iodine bond.

One of the key challenges in using this compound in certain palladium-catalyzed reactions, such as C(sp³)–H alkenylation, is the potential for Z/E isomerization. This can occur through intermediates like an allyl-type Pd(IV) species, which can compromise the stereochemical integrity of the product. Careful selection of reaction conditions and ligands is therefore critical to control the stereochemical outcome.

Cross-coupling reactions are a cornerstone of LSF. The vinyl iodide moiety of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. Gold-catalyzed Suzuki-Miyaura reactions of vinyl iodides have shown promise for late-stage applications on complex biomolecules, suggesting the potential utility of this compound in this context.

Furthermore, in molecules containing both an aryl iodide and a vinyl iodide, such as o-iodo-2-(2-iodovinyl)benzene, selective functionalization can be achieved. For instance, I/Mg exchange reactions can be directed to selectively occur at the aryl C-I bond over the alkenyl C-I bond. This chemoselectivity is highly advantageous for LSF, as it enables predictable and site-specific modifications of complex scaffolds.

Future Perspectives and Emerging Research Avenues in Z 2 Iodovinyl Benzene Chemistry

Exploration of New Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the preparation of pharmaceuticals and functional materials. For (Z)-(2-Iodovinyl)benzene, achieving high Z-selectivity is crucial. Future research will focus on the development of sophisticated catalytic systems that can deliver this isomer with high fidelity.

One promising area is the advancement of asymmetric catalysis , which utilizes chiral catalysts to preferentially form one enantiomer or diastereomer over another. While this compound itself is achiral, its subsequent reactions often introduce stereocenters. The development of chiral transition metal complexes, particularly those based on palladium, rhodium, and copper, will be instrumental. nih.gov These catalysts, featuring meticulously designed chiral phosphine (B1218219) ligands, can induce high enantioselectivity in a wide array of transformations.

Furthermore, the field of hypervalent iodine catalysis is rapidly growing. rsc.org Researchers are designing new chiral iodoarenes that can act as pre-catalysts for a variety of stereoselective reactions under mild conditions. rsc.org Exploring the synergy between the inherent reactivity of the iodo-vinyl moiety and these novel iodine-based catalysts could lead to unprecedented levels of stereocontrol in reactions involving this compound. For instance, recent developments in silver(I)-catalyzed processes have shown exclusive Z-stereoselectivity in the synthesis of related fluorinated vinyl iodonium (B1229267) salts directly from alkynes, highlighting the potential of metal catalysis to control geometry. nih.gov

Organocatalysis, which employs small organic molecules as catalysts, also presents an attractive, metal-free alternative. Chiral organocatalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts, making them ideal for sustainable pharmaceutical manufacturing.

Table 1: Emerging Catalytic Strategies for Stereoselective Transformations

Catalytic Approach Key Features Potential Application for this compound
Asymmetric Metal Catalysis Utilizes chiral ligands (e.g., phosphines) with transition metals (Pd, Rh, Cu) to achieve high enantioselectivity. Stereoselective cross-coupling reactions, additions, and cyclizations.
Chiral Hypervalent Iodine Catalysis Employs chiral iodoarenes as pre-catalysts for enantioselective transformations under mild conditions. rsc.org Functionalization of the double bond, dearomatization reactions.
Organocatalysis Uses small, metal-free organic molecules as catalysts; often environmentally benign and operates under mild conditions. Asymmetric additions to the vinyl group, cascade reactions initiated by stereoselective steps.

| Silver(I) Catalysis | Demonstrated high Z-selectivity in the formation of vinyl-iodonium salts from alkynes. nih.gov | Direct and highly stereoselective synthesis of this compound and its derivatives. |

Sustainable and Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.netiipseries.org The synthesis and subsequent reactions of this compound are ripe for innovation through the lens of sustainability.

Key strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. iipseries.org This involves favoring catalytic approaches over stoichiometric reagents. iipseries.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical CO2 can dramatically reduce the environmental footprint of a process. ijpsjournal.comresearchgate.net Solvent-free reactions, where possible, represent an ideal scenario. researchgate.netwjpmr.com

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netwjpmr.com

Renewable Feedstocks: While challenging for this specific compound, a long-term goal is to derive starting materials from renewable biomass rather than petroleum sources. iipseries.org

Catalyst Recycling: The development of heterogeneous or recyclable catalysts is crucial for making processes more economical and sustainable. researchgate.netiipseries.org For example, catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused.

By redesigning synthetic pathways to incorporate these principles, the production and utilization of this compound can become significantly more environmentally friendly and cost-effective.

Expanding the Scope of Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step, all within a single pot. nih.gov20.210.105 Multicomponent reactions (MCRs) similarly combine three or more reactants in a one-pot procedure to form a product that incorporates substantial portions of all starting materials. nih.gov

These approaches offer significant advantages, including:

Increased Efficiency: They reduce the number of synthetic steps, workups, and purification procedures, saving time, resources, and labor. 20.210.105scribd.com

Enhanced Complexity: They allow for the rapid construction of complex molecular architectures from simple precursors in a single operation. scribd.com

Improved Atom and Pot Economy: By minimizing intermediate isolation, waste generation is significantly reduced. 20.210.105scribd.com

This compound is an excellent candidate for inclusion in novel cascade and MCR designs. Its dual reactivity—the nucleophilic/electrophilic character of the double bond and the capacity of the carbon-iodine bond to participate in cross-coupling reactions—can be harnessed to trigger complex reaction sequences. Future research will likely focus on designing new sequences where this compound acts as a key building block to rapidly assemble diverse molecular scaffolds, such as complex heterocycles. nih.gov

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, High-Throughput Screening)

The integration of advanced technologies is set to revolutionize how chemical synthesis is performed. Flow chemistry and high-throughput screening (HTS) are particularly impactful.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch flask. rsc.orgpurdue.edu The benefits for reactions involving this compound include:

Enhanced Safety and Scalability: Superior heat and mass transfer allow for better control over reaction parameters, enabling the safe use of highly reactive intermediates and facilitating easier scale-up. purdue.edu

Improved Yield and Purity: Precise control over temperature, pressure, and reaction time often leads to higher yields and purities.

Automation: Flow systems are readily automated, allowing for efficient synthesis and optimization. chemrxiv.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of reaction conditions in parallel, using miniaturized formats like well plates. purdue.eduyoutube.com When coupled with rapid analytical techniques, HTS can drastically accelerate the discovery and optimization of new reactions. purdue.edu For this compound, HTS could be used to:

Quickly screen libraries of catalysts and ligands to find the optimal system for a desired stereoselective transformation. youtube.com

Explore a wide range of reaction parameters (solvents, bases, temperatures) to maximize yield and selectivity. youtube.comresearchgate.net

Discover entirely new reactions and applications for this versatile building block.

The combination of HTS for rapid discovery and flow chemistry for efficient optimization and scale-up represents a powerful paradigm for accelerating the development of novel synthetic methodologies centered around this compound. rsc.orgpurdue.edu

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